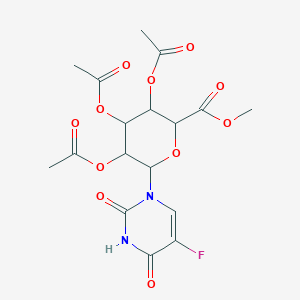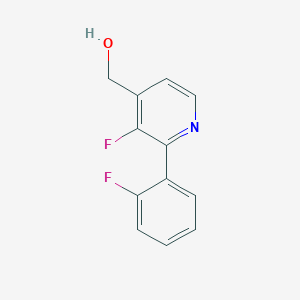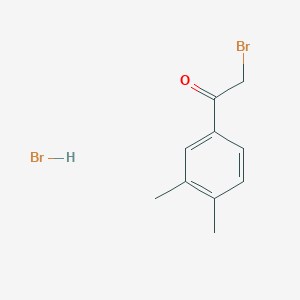
2-Bromo-1-(3,4-dimethylphenyl)ethanone hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(3,4-dimethylphenyl)ethanone hydrobromide is a brominated aromatic ketone. This compound is characterized by the presence of a bromine atom attached to an ethanone group, which is further substituted with a 3,4-dimethylphenyl group. It is commonly used in synthetic organic chemistry due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3,4-dimethylphenyl)ethanone hydrobromide can be achieved through various methods:
Blanc Chloromethylation Reaction: This method involves the preparation of 3,4-dimethyl benzyl chloride from 1,2-dimethyl benzene.
Bromination of 1-(4-hydroxyphenyl)ethanone: This method uses bromine as the brominating reagent, yielding 2-bromo-1-(4-hydroxyphenyl)ethanone as a key intermediate.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are carried out in controlled environments to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(3,4-dimethylphenyl)ethanone hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound is a reactive site that can participate in halogen exchange reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Halogen Exchange Reactions: Common reagents include halogenating agents such as bromine and chlorine.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various thiazole derivatives, which have shown potential fungicidal activity.
Applications De Recherche Scientifique
2-Bromo-1-(3,4-dimethylphenyl)ethanone hydrobromide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of thiazole derivatives.
Biology: The compound is used in studies related to its fungicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(3,4-dimethylphenyl)ethanone hydrobromide involves its reactivity as a brominated aromatic ketone. The bromine atom acts as a reactive site, facilitating various chemical transformations. The compound’s structure allows it to interact with molecular targets and pathways involved in its fungicidal activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(4-methylphenyl)ethanone
- 2-Bromo-1-(4-methoxyphenyl)ethanone
- 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone
- 2-Bromo-1-(3-fluoro-2,4-dimethylphenyl)ethanone
Uniqueness
2-Bromo-1-(3,4-dimethylphenyl)ethanone hydrobromide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in the synthesis of specialized chemical derivatives and in various research applications.
Propriétés
Formule moléculaire |
C10H12Br2O |
|---|---|
Poids moléculaire |
308.01 g/mol |
Nom IUPAC |
2-bromo-1-(3,4-dimethylphenyl)ethanone;hydrobromide |
InChI |
InChI=1S/C10H11BrO.BrH/c1-7-3-4-9(5-8(7)2)10(12)6-11;/h3-5H,6H2,1-2H3;1H |
Clé InChI |
MMXTXKUNGCFUKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)CBr)C.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


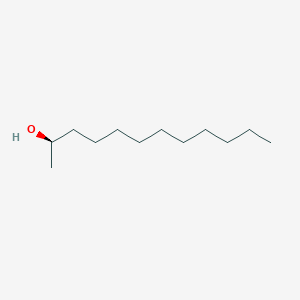



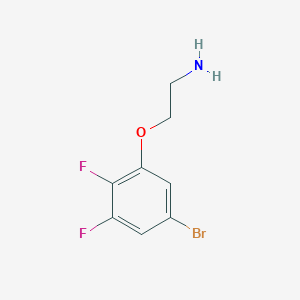
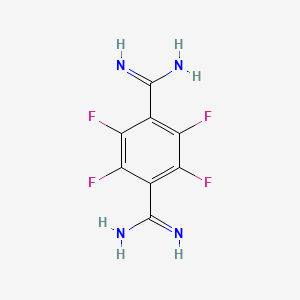
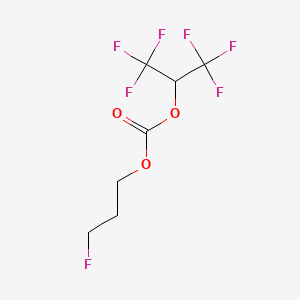

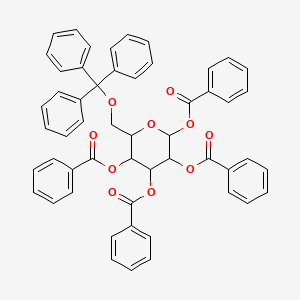
![3-[4-(aminomethyl)phenyl]benzonitrile](/img/structure/B12079669.png)
